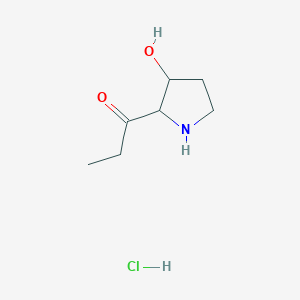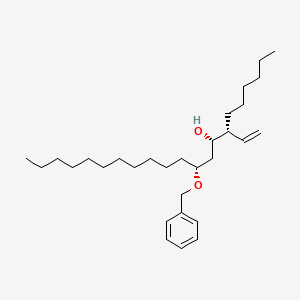![molecular formula C7H12BrNO B11825778 [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,6S)-1-bromo-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound that features a bromine atom, an azabicyclo structure, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R,4R,6S)-(–)-1-Methyl-2-phenethyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol
- (1R,2R,4S,6S)-(–)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol
- (±)-6-Octyl-7-oxabicyclo[4.1.0]heptan-2-ol
Uniqueness
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its specific combination of a bromine atom, azabicyclo structure, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H12BrNO |
|---|---|
Molekulargewicht |
206.08 g/mol |
IUPAC-Name |
[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H12BrNO/c8-7-3-6(7,5-10)1-2-9-4-7/h9-10H,1-5H2/t6-,7+/m0/s1 |
InChI-Schlüssel |
LMGAKYVHUKRNSK-NKWVEPMBSA-N |
Isomerische SMILES |
C1CNC[C@]2([C@@]1(C2)CO)Br |
Kanonische SMILES |
C1CNCC2(C1(C2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






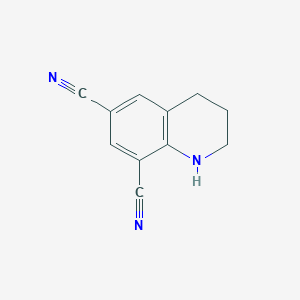

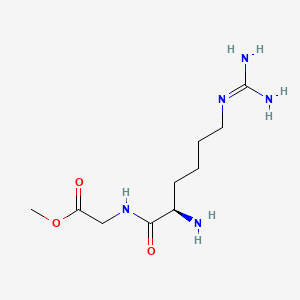

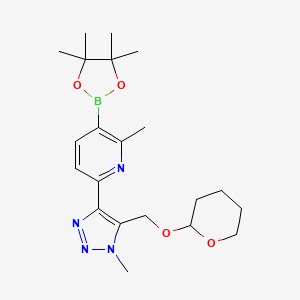
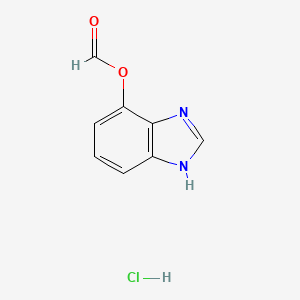
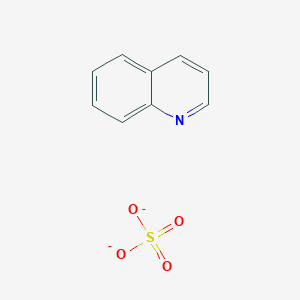
![2-[(1E,3E)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825786.png)
